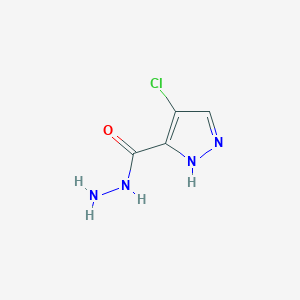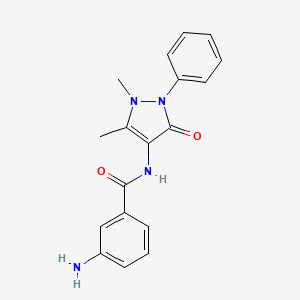![molecular formula C22H27N3O4 B2442858 Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-60-9](/img/structure/B2442858.png)
Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- Chemical Synthesis and Biological Activity: This compound has been synthesized and studied for its biological properties. For example, Raju et al. (1989) described the synthesis of similar compounds and their biological evaluation, which showed no in vitro antiviral or antitumor activity, although phosphorylation to di- and triphosphate analogues was demonstrated (Raju, Smee, Robins, & Vaghefi, 1989).
Molecular Structure and Analysis
- Characterization of Molecular Structure: Studies like those by Arrhenius et al. (1997) involved the characterization of molecular structures similar to Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate, providing insights into the molecular composition and potential reactivity (Arrhenius, Baldridge, Richards-Gross, & Siegel, 1997).
Novel Synthesis Methods
- Innovative Synthesis Approaches: Shaabani et al. (2009) reported a novel and efficient method for synthesizing derivatives of pyrido[2,3-d]pyrimidine-6-carboxamide, which is structurally related to the compound . This study highlights the potential for innovative synthesis methods in creating such compounds (Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009).
Spectroscopic Characterization
- Spectroscopic Analysis: Pekparlak et al. (2018) conducted a study on a related compound, providing a detailed spectroscopic (FT-IR, 1H and 13C NMR) characterization and density functional theory calculations. This kind of analysis is crucial for understanding the physical and chemical properties of such complex molecules (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2018).
Therapeutic Potential
- Exploration of Therapeutic Uses: Whittingham et al. (2005) explored the inhibition of pyrimidine metabolism as a therapeutic intervention, which is relevant to the compound . They identified triphenylmethane derivatives of deoxyuridine with antimalarial activity, highlighting the potential of pyrimidine derivatives in therapeutic applications (Whittingham, Leal, Nguyen, Kasinathan, Bell, Jones, Berry, Benito, Turkenburg, Dodson, Pérez, Wilkinson, Johansson, Brun, Gilbert, & Pacanowska, 2005).
Mecanismo De Acción
Target of Action
It is known that similar thienopyrimidine derivatives have extensive pharmacological properties in medicinal chemistry .
Mode of Action
It is synthesized by a four-step reaction design
Biochemical Pathways
The compound’s structure, characterized with 1h nmr, 13c nmr, ft-ir, and mass spectroscopy, has been determined
Result of Action
The compound’s molecular electrostatic potential and leading edge molecular orbit have been determined
Action Environment
The atom pair contacts of the crystal are explained by hirschfeld surface analysis . This suggests that the compound’s action could potentially be influenced by its crystalline structure and the environment in which it is situated.
Propiedades
IUPAC Name |
2-methylpropyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-12(2)11-29-21(27)16-14(4)23-19-18(20(26)25(6)22(28)24(19)5)17(16)15-9-7-13(3)8-10-15/h7-10,12,17,23H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSIZZUOCSYMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC(C)C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)


![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)
![3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea](/img/structure/B2442785.png)


![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)

![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)
![4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B2442795.png)
![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)
